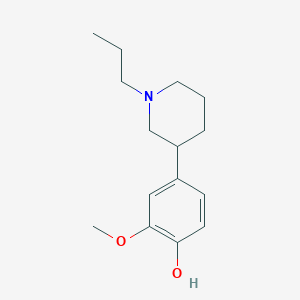
1,3,3,5,5-Pentamethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3,5,5-Pentamethylpiperidin-4-ol: is an organic compound with the molecular formula C10H21NO It is a derivative of piperidine, a six-membered heterocyclic amine This compound is characterized by the presence of five methyl groups attached to the piperidine ring, making it highly substituted and sterically hindered
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,3,5,5-Pentamethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of piperidine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,3,5,5-Pentamethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1,3,3,5,5-Pentamethylpiperidin-4-one.
Reduction: 1,3,3,5,5-Pentamethylpiperidin-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1,3,3,5,5-Pentamethylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3,3,5,5-Pentamethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The steric hindrance provided by the methyl groups can affect the compound’s binding affinity and selectivity towards its targets. Additionally, the compound’s lipophilicity can enhance its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
1,2,2,6,6-Pentamethylpiperidin-4-ol: This compound has a similar structure but differs in the position of the methyl groups.
1,2,2,6,6-Pentamethyl-4-piperidinol: Another closely related compound with slight variations in the substitution pattern.
Uniqueness: 1,3,3,5,5-Pentamethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
112127-02-3 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
1,3,3,5,5-pentamethylpiperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-11(5)7-10(3,4)8(9)12/h8,12H,6-7H2,1-5H3 |
Clé InChI |
ZSROMJXHHXERDY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CC(C1O)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


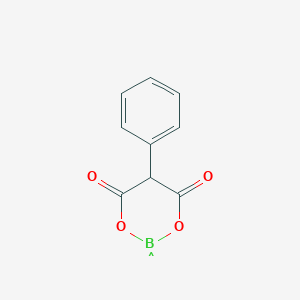
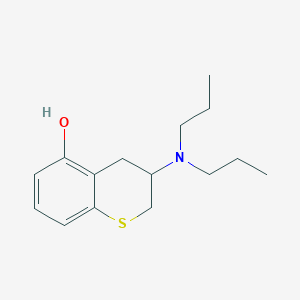
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)
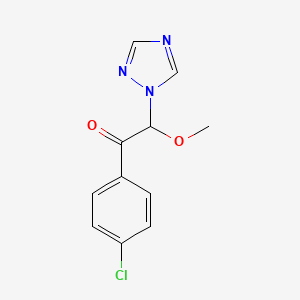
![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)

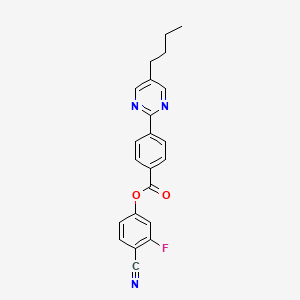
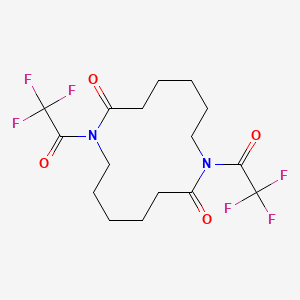

![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
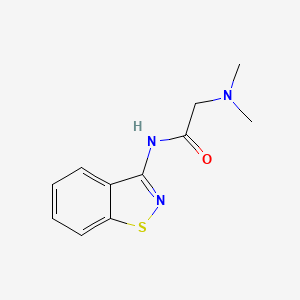
![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
